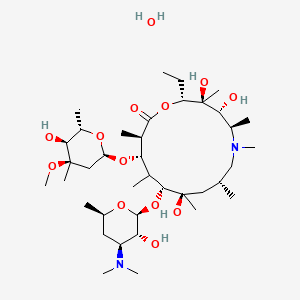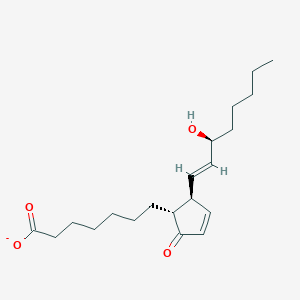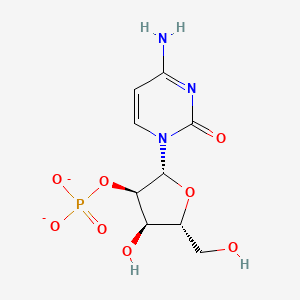
ケトプロフェンナトリウム
概要
説明
ケトプロフェンナトリウムは、プロピオン酸系に属する非ステロイド性抗炎症薬(NSAID)です。鎮痛、解熱、抗炎症作用があり、広く使用されています。 ケトプロフェンナトリウムは、ケトプロフェンのナトリウム塩であり、親化合物に比べて溶解性とバイオアベイラビリティが向上しています .
製法
合成経路と反応条件
ケトプロフェンナトリウムの製法は、2段階のプロセスで行われます。まず、ケトプロフェンをエタノール性水酸化ナトリウム(NaOH)に溶解します。その後、溶媒を蒸発させると、非晶質の固体が得られます。 この固体は、その後、96%エタノールから制御された沈殿によって結晶化されます .
工業的生産方法
工業的には、ケトプロフェンナトリウムは、ケトプロフェンをナトリウムイオンを含む緩衝液に溶解させることによって製造されます。 この方法により、ナトリウム塩がその場で生成され、様々な医薬品製剤で使用されます .
科学的研究の応用
Ketoprofen sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving NSAIDs and their interactions with other chemicals.
Biology: Research on ketoprofen sodium includes its effects on cellular processes and its role in inflammation and pain pathways.
作用機序
ケトプロフェンナトリウムは、シクロオキシゲナーゼ(COX)酵素、特にCOX-1とCOX-2を阻害することで効果を発揮します。この阻害により、炎症、疼痛、発熱のメディエーターであるプロスタグランジンの合成が減少します。 ケトプロフェンナトリウムは、プロスタグランジンの産生を抑制することで、炎症と疼痛を効果的に軽減します .
生化学分析
Biochemical Properties
Ketoprofen sodium plays a significant role in biochemical reactions by inhibiting the enzyme cyclooxygenase (COX). This inhibition reduces the synthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever . Ketoprofen sodium interacts with both COX-1 and COX-2 enzymes, leading to decreased levels of prostaglandins. Additionally, it has been shown to interact with other biomolecules such as leukotrienes and bradykinin, further contributing to its anti-inflammatory effects .
Cellular Effects
Ketoprofen sodium exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, ketoprofen sodium inhibits the COX-2 enzyme, leading to reduced production of pro-inflammatory prostaglandins . This inhibition affects cell signaling pathways involved in inflammation and pain. Moreover, ketoprofen sodium has been shown to impact gene expression by downregulating the expression of pro-inflammatory cytokines .
Molecular Mechanism
The molecular mechanism of ketoprofen sodium involves its interaction with COX enzymes. By binding to the active site of COX-1 and COX-2, ketoprofen sodium inhibits the conversion of arachidonic acid to prostaglandins . This inhibition reduces the levels of prostaglandins, thereby alleviating inflammation, pain, and fever. Additionally, ketoprofen sodium undergoes metabolism in the liver, where it is conjugated with glucuronic acid and excreted via the kidneys .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ketoprofen sodium can change over time. The stability and degradation of ketoprofen sodium are influenced by factors such as temperature, pH, and exposure to light . Long-term studies have shown that ketoprofen sodium maintains its anti-inflammatory and analgesic effects over extended periods. Prolonged use may lead to potential side effects such as gastrointestinal disturbances and cardiovascular risks .
Dosage Effects in Animal Models
The effects of ketoprofen sodium vary with different dosages in animal models. At therapeutic doses, ketoprofen sodium effectively reduces inflammation and pain without causing significant adverse effects . At higher doses, it may lead to gastrointestinal toxicity, renal impairment, and hepatotoxicity . Animal studies have also shown that the anti-inflammatory effects of ketoprofen sodium are dose-dependent, with higher doses providing greater relief .
Metabolic Pathways
Ketoprofen sodium is primarily metabolized in the liver through glucuronidation, where it is conjugated with glucuronic acid to form ketoprofen glucuronide . This metabolite is then excreted via the kidneys. The metabolic pathways of ketoprofen sodium involve enzymes such as UDP-glucuronosyltransferases (UGTs) and cytochrome P450 enzymes . These pathways play a crucial role in the elimination of ketoprofen sodium from the body.
Transport and Distribution
Ketoprofen sodium is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and distributed to different tissues via the bloodstream . Ketoprofen sodium interacts with transporters such as monocarboxylate transporters (MCTs) and organic anion transporters (OATs), facilitating its uptake and distribution . Additionally, ketoprofen sodium can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system .
Subcellular Localization
The subcellular localization of ketoprofen sodium is primarily in the cytoplasm and cellular membranes. It is distributed to various organelles, including the endoplasmic reticulum and mitochondria . The localization of ketoprofen sodium within these compartments influences its activity and function. For example, its presence in the endoplasmic reticulum allows it to interact with COX enzymes and inhibit prostaglandin synthesis . Additionally, ketoprofen sodium’s localization in mitochondria may impact cellular energy metabolism and oxidative stress responses .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of ketoprofen sodium involves a two-step process. Initially, ketoprofen is dissolved in ethanolic sodium hydroxide (NaOH). The solvent is then evaporated, resulting in an amorphous solid. This solid is subsequently crystallized by controlled precipitation from 96% ethanol .
Industrial Production Methods
In industrial settings, ketoprofen sodium is produced by dissolving ketoprofen in a buffer solution containing sodium ions. This method ensures the formation of the sodium salt in situ, which is then used in various pharmaceutical formulations .
化学反応の分析
反応の種類
ケトプロフェンナトリウムは、次のような様々な化学反応を起こします。
酸化: ケトプロフェンは酸化されて様々な代謝物を生成します。
還元: 還元反応は、ケトプロフェンのケトン基を修飾することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と過酸化水素(H2O2)があります。
還元: 水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。
生成される主要な生成物
これらの反応から生成される主な生成物には、ケトプロフェンの様々な酸化、還元、置換誘導体があり、薬理作用が異なる場合があります .
科学研究への応用
ケトプロフェンナトリウムは、幅広い科学研究で利用されています。
化学: NSAIDとその他の化学物質との相互作用に関する研究のモデル化合物として使用されます。
生物学: ケトプロフェンナトリウムに関する研究には、細胞プロセスへの影響、炎症や疼痛経路における役割などがあります。
類似化合物との比較
類似化合物
イブプロフェン: プロピオン酸系誘導体で、抗炎症作用と鎮痛作用が似ています。
ナプロキセン: 関連するNSAIDで、半減期が長く、治療用途が似ています。
ジクロフェナク: 強力な抗炎症効果で知られていますが、化学構造が異なります.
独自性
ケトプロフェンナトリウムは、ケトプロフェンに比べて溶解性とバイオアベイラビリティが向上している点が特徴です。 これは、特に注射剤や外用剤など、特定の医薬品製剤でより効果的です .
特性
IUPAC Name |
sodium;2-(3-benzoylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3.Na/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;/h2-11H,1H3,(H,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPDLBHLMVYMCW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00973028 | |
| Record name | Sodium 2-(3-benzoylphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00973028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57495-14-4 | |
| Record name | Ketoprofen sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057495144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 2-(3-benzoylphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00973028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2-(3-benzoylphenyl)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.227 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KETOPROFEN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R10M39KS7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using Ketoprofen sodium over Ketoprofen acid in pharmaceutical formulations?
A1: Ketoprofen sodium exhibits superior solubility in water compared to Ketoprofen acid, making it a desirable alternative for formulating various dosage forms. [] This enhanced solubility can potentially lead to faster dissolution rates and improved bioavailability of the drug. [] Additionally, research indicates that Ketoprofen sodium remains stable for extended periods, both in solid form and aqueous solutions, making it suitable for long-term storage and formulation development. []
Q2: How does the formulation of Ketoprofen impact its delivery and permeation through biological membranes?
A2: Research shows that formulating Ketoprofen sodium in Orodispersible Films (ODFs) using sodium hydroxide as a solvent results in faster disintegration and dissolution compared to formulations using organic solvents or suspensions. [] This difference stems from Ketoprofen sodium's high solubility. Interestingly, despite the faster dissolution, Ketoprofen sodium exhibited slower permeation through the biological membrane compared to Ketoprofen in its acidic form. [] This finding highlights that rapid disintegration and dissolution do not necessarily translate to faster permeation, and the lipophilicity of the drug form plays a crucial role.
Q3: Can Ketoprofen sodium be utilized in developing innovative drug delivery systems with imaging capabilities?
A3: Researchers have successfully synthesized a luminescent mesoporous silica nanohybrid utilizing a Ketoprofen sodium-derived terbium complex. [] This nanohybrid, with Ketoprofen sodium as a key component, demonstrated low cytotoxicity and characteristic terbium (III) emission detectable via two-photon excitation. [] This development opens exciting avenues for creating targeted drug delivery systems with inherent bioimaging capabilities, potentially allowing for real-time monitoring of drug release and distribution in biological systems.
Q4: Are there alternative crystalline forms of Ketoprofen sodium, and do they differ in their properties?
A5: Research indicates the existence of a novel crystalline form of Ketoprofen sodium, distinct from previously reported structures. [] While specific data on this new form is limited in the provided abstracts, variations in crystalline structure can significantly impact key pharmaceutical properties such as solubility, stability, and dissolution rate. Further investigation into this new form is crucial to explore its potential advantages for pharmaceutical applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 8-[(2E)-2-[[5-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl]methylidene]hydrazinyl]-8-oxooctanoate](/img/structure/B1260965.png)

![sodium;(Z)-2-(2,1,3-benzothiadiazol-5-yl)-4-(3-fluoro-4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoate](/img/structure/B1260967.png)










